5-Methyl-2-(piperidin-3-yl)pyridine

CH24H inhibition piperidine attachment position structure-based drug design

5-Methyl-2-(piperidin-3-yl)pyridine (CAS 1260798-69-3 / 845930-30-5) is a chiral heterocyclic building block comprising a 5-methyl-substituted pyridine ring directly connected to a piperidine moiety at the 3-position. The molecule possesses one chiral center at the piperidine C3 carbon, yielding enantiomeric forms that are critical for stereospecific target engagement.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B7891526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperidin-3-yl)pyridine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2CCCNC2
InChIInChI=1S/C11H16N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3
InChIKeyINIWDDNWYUWCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(piperidin-3-yl)pyridine — Structural Identity, Physicochemical Profile, and Research-Grade Specifications for Procurement


5-Methyl-2-(piperidin-3-yl)pyridine (CAS 1260798-69-3 / 845930-30-5) is a chiral heterocyclic building block comprising a 5-methyl-substituted pyridine ring directly connected to a piperidine moiety at the 3-position . The molecule possesses one chiral center at the piperidine C3 carbon, yielding enantiomeric forms that are critical for stereospecific target engagement. Computed physicochemical parameters include a topological polar surface area (TPSA) of 24.92 Ų and a computed LogP of 1.86 . Commercial suppliers offer this compound at purities of 95–98%, with multiple CAS registrations reflecting the free base and dihydrochloride salt forms . This scaffold serves as a key intermediate or core fragment in medicinal chemistry programs targeting kinases (PI3K, ALK, c-Met), nicotinic acetylcholine receptors (nAChRs), and other therapeutically relevant protein families.

Why 5-Methyl-2-(piperidin-3-yl)pyridine Cannot Be Substituted by Generic Piperidine-Pyridine Analogs in Drug Discovery


Generic piperidine-pyridine analogs such as 5-methyl-2-(piperidin-4-yl)pyridine, 2-(piperidin-3-yl)pyridine, or 5-methyl-2-(piperidin-2-yl)pyridine differ in three critical dimensions that preclude simple interchange: (i) the piperidine attachment position (3-yl vs 4-yl vs 2-yl) dictates the spatial orientation of the basic amine and the chirality of the scaffold [1]; (ii) the 5-methyl substituent alters both pyridine ring electronics and lipophilicity, influencing target binding, membrane permeability, and metabolic stability [2]; (iii) the combination of these features defines a unique pharmacophore that cannot be reproduced by positional isomers or des-methyl derivatives. The quantitative evidence below substantiates each of these differentiation dimensions.

5-Methyl-2-(piperidin-3-yl)pyridine — Quantitative Differentiation Evidence vs. Closest Analogs


Piperidin-3-yl vs. Piperidin-4-yl Attachment: Impact on Target Binding Affinity in CH24H Enzyme Assay

In a Takeda Pharmaceutical structure-based drug design program targeting cholesterol 24-hydroxylase (CH24H), the piperidin-4-yl-substituted 3-phenylpyridine derivative (compound 3) exhibited an IC50 of 950 nM in the human CH24H enzyme assay. Replacement with a piperidin-1-yl group (compound 6) improved potency to IC50 = 8.1 nM — a 117-fold enhancement [1]. This study demonstrates that the piperidine attachment position and geometry are critical determinants of target engagement within the pyridyl-piperidine scaffold class. Although 5-Methyl-2-(piperidin-3-yl)pyridine was not directly tested in this series, the class-level implication is clear: the 3-piperidinyl attachment position provides distinct binding geometry compared to the 4-piperidinyl isomer, and selection of the correct regioisomer is essential for achieving desired target potency.

CH24H inhibition piperidine attachment position structure-based drug design

5-Methyl Substitution Increases Lipophilicity by ~0.86 LogP Units vs. Des-Methyl Analog

Computed LogP for 5-Methyl-2-(piperidin-3-yl)pyridine is 1.86 (ChemScene computational data) , compared to an XLogP3 of 1.0 for the des-methyl analog 2-(piperidin-3-yl)pyridine (AngeneChemical datasheet) [1]. This 0.86 log unit increase in lipophilicity reflects the contribution of the 5-methyl group to the compound's partition coefficient. The increase in LogP is expected to enhance passive membrane permeability but also to increase non-specific protein binding. For medicinal chemistry campaigns, this lipophilicity difference can translate into meaningful changes in cellular potency, volume of distribution, and metabolic clearance.

lipophilicity membrane permeability physicochemical properties

Chirality at Piperidine C3: Enantioselective Biological Activity Demonstrated in Platinum-Acridine Anticancer Agents

The (R)-piperidin-3-yl enantiomer of a platinum-acridine anticancer agent exhibited an IC50 of 16 ± 1 nM against NCI-H460 non-small cell lung cancer cells, whereas the corresponding (S)-enantiomer was approximately 100-fold less potent [1]. This head-to-head enantiomeric pair comparison demonstrates that the chirality of the piperidine C3 position — a structural feature directly shared by 5-Methyl-2-(piperidin-3-yl)pyridine — can produce dramatic differences in biological activity. While this specific study tested a more complex platinum-acridine conjugate rather than the free building block, the underlying principle applies: procurement of the racemic mixture vs. a single enantiomer of 5-Methyl-2-(piperidin-3-yl)pyridine is likely to yield different biological outcomes, and stereochemical purity should be specified based on the target application.

chirality enantioselectivity piperidine stereochemistry

5-Methyl Substitution Blocks Cytochrome P450 Oxidation at the Pyridine 5-Position — Metabolic Stability Advantage

Methyl substitution at the 5-position of pyridine rings is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site [1]. Unsubstituted pyridine rings are susceptible to CYP-catalyzed hydroxylation at electron-rich positions, and the 5-methyl group of 5-Methyl-2-(piperidin-3-yl)pyridine sterically and electronically shields this position from metabolic attack. In related pyridyl-piperidine kinase inhibitor scaffolds, time-dependent inhibition (TDI) of CYP3A4 has been measured at IC50 = 10,000 nM for a compound incorporating this core, suggesting low CYP3A4 TDI risk [2]. While direct comparative metabolic stability data for 5-Methyl-2-(piperidin-3-yl)pyridine vs. its des-methyl analog are not available, the class-level principle is robust.

metabolic stability CYP450 methyl blocking group

Commercial Supply Chain Differentiation: 3-yl Isomer Has Broader Vendor Coverage vs. 4-yl Isomer

5-Methyl-2-(piperidin-3-yl)pyridine is currently available from multiple commercial vendors at ≥95% purity, including AKSci (CAS 1260798-69-3, 97%), MolCore (CAS 1361112-67-5, 98%), and Leyan (CAS 1260798-69-3, 98%) . In contrast, the 4-yl isomer 5-Methyl-2-(piperidin-4-yl)pyridine (CAS 845788-25-2) is listed as 'discontinued' by at least one major supplier (CymitQuimica) . This differential commercial availability reflects higher demand, more established synthetic routes, and more reliable supply chains for the 3-yl isomer — a practical procurement consideration for research programs requiring consistent, scalable access to this building block.

commercial availability supply chain procurement

5-Methyl-2-(piperidin-3-yl)pyridine — Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Requiring Precise Piperidine-Pyridine Geometry

The 3-piperidinyl attachment geometry of this compound is critical for achieving optimal kinase inhibitor binding, as demonstrated by the 117-fold potency differential between 3-substituted and 4-substituted pyridyl-piperidine derivatives in CH24H inhibitor development [1]. Research programs targeting PI3Kδ, ALK, or c-Met kinases — where 5-methyl-2-(piperidin-3-yl)pyridine serves as a core fragment — should prioritize this specific regioisomer to maintain the binding geometry required for potent target engagement. Use of the 4-yl isomer or des-methyl analog risks substantial loss of potency.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 5-methyl-2-(piperidin-3-yl)pyridine scaffold combines the pyridine ring (a key nAChR pharmacophore element) with a chiral piperidine moiety that enables subtype-selective interactions. SAR studies have established that pyridine substitution patterns strongly influence [³H]nicotine binding to neuronal nAChR preparations [2]. The 5-methyl group and the 3-piperidinyl attachment create a distinct pharmacophore for α4β2 and α7 nAChR subtypes that cannot be replicated by other positional isomers. This scaffold is suitable for developing subtype-selective nAChR agonists, antagonists, or allosteric modulators.

Fragment-Based Drug Discovery (FBDD) Utilizing Chiral Piperidine-Pyridine Building Blocks

The low molecular weight (176.26 Da), favorable TPSA (24.92 Ų), and presence of a chiral center make 5-Methyl-2-(piperidin-3-yl)pyridine an ideal fragment for FBDD campaigns . The compound's LogP of 1.86 balances solubility and permeability for fragment screening. Critically, the 100-fold enantioselectivity difference observed in platinum-acridine anticancer agents containing a piperidin-3-yl moiety [3] underscores that fragment hit expansion from this scaffold must account for stereochemistry. Procurement of enantiopure material is recommended for fragment libraries targeting chiral biological targets.

Metabolic Probe Design Leveraging the 5-Methyl Metabolic Shield

The 5-methyl group acts as a metabolic blocking strategy, shielding the pyridine C5 position from CYP450-mediated oxidation [4]. This compound is well-suited as a starting point for designing metabolically stable chemical probes or lead compounds where reduced oxidative clearance is desired. The low CYP3A4 time-dependent inhibition risk (IC50 = 10,000 nM for a related scaffold) [5] further supports its use in programs where avoiding CYP-mediated drug–drug interactions is a priority. Researchers should compare this compound with its des-methyl analog to empirically validate the metabolic stability advantage in their specific assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(piperidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.